Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride
Description
Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which combines an oxazole ring with a quinoline moiety. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[4,5-c]quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C10H6N2O2.ClH/c13-10-12-8-5-11-7-4-2-1-3-6(7)9(8)14-10;/h1-5H,(H,12,13);1H |
InChI Key |
VHONPZUGRBZMGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=O)O3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride typically involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines and their 3-N-acyl derivatives . The formation of the oxazole ring can proceed via two routes, depending on the nature of the substituent on the acyl residue . Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the quinoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the oxazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the oxazole or quinoline rings.
Scientific Research Applications
Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to bind to the interface region of interleukin-33 (IL-33) and its receptor (ST2), inhibiting the production of interleukin-6 (IL-6) in human cells . This interaction disrupts the signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-C]quinolin-4(5H)-ones: These compounds share a similar core structure but differ in the position of the oxazole ring.
Quinazolin-4(3H)-ones: Another class of heterocyclic compounds with a quinoline core but different ring fusion.
Uniqueness
Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride is unique due to its specific ring fusion and the presence of both oxazole and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride is a compound of significant interest due to its diverse biological activities, including antimicrobial, anti-virulence, and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves cyclization reactions that form the oxazole and quinoline rings. Various derivatives have been synthesized to enhance biological activity and selectivity.
Antimicrobial Activity
Recent studies have demonstrated that oxazolo[4,5-C]quinolin-2(3H)-one derivatives exhibit potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in a study showed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Oxazolo[4,5-C]quinolin-2(3H)-one Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| OBS 9a | Staphylococcus aureus | 0.5 |
| OBS 9b | Escherichia coli | 1.0 |
| OBS 9f | Pseudomonas aeruginosa | 0.8 |
Anti-Virulence Activity
In addition to direct antimicrobial effects, oxazolo[4,5-C]quinolin-2(3H)-one compounds have shown promising anti-virulence activities. These compounds can inhibit biofilm formation and reduce the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa . The ability to disrupt quorum sensing systems in bacteria is a key mechanism underlying their anti-virulence properties.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. For example, studies indicate that certain derivatives demonstrate significant antiproliferative effects on HL-60 leukemia cells with IC50 values ranging from 0.02 to 5.5 µM . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4k | HL-60 | 0.02 |
| Compound 9b | A549 (Lung cancer) | 1.5 |
| Compound 9f | MCF-7 (Breast cancer) | 3.0 |
Case Studies
- Antimicrobial Evaluation : A study synthesized several derivatives of oxazolo[4,5-C]quinolin-2(3H)-one and tested them against multiple strains of bacteria. The results indicated that modifications to the side chains significantly influenced antibacterial potency and spectrum .
- Anti-Virulence Mechanism : Research demonstrated that certain derivatives could effectively block quorum sensing pathways in Staphylococcus aureus, leading to reduced biofilm formation and virulence factor production .
- Cancer Cell Studies : In vitro studies on HL-60 cells revealed that the introduction of specific functional groups in the oxazolo[4,5-C]quinolin-2(3H)-one structure enhanced its antiproliferative effects, suggesting a structure-activity relationship that could guide future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
